molecular formula C8H5BrF4O B8031231 2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene

2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B8031231
M. Wt: 273.02 g/mol
InChI Key: WATQBUWFAVYMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene (CAS 1881295-00-6) is a versatile benzine derivative of significant interest in advanced pharmaceutical and organic materials research. This compound features a molecular formula of C 8 H 5 BrF 4 O and a molecular weight of 273.02 g/mol . Its structure incorporates multiple substituents—bromo, fluoro, methoxy, and trifluoromethyl groups—on a benzene ring, making it a valuable multi-functionalized building block for synthesizing complex molecules. The presence of both bromine and fluorine atoms provides distinct reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for strategic molecular diversification. The trifluoromethyl (CF 3 ) group is particularly noteworthy; it is a key motif in modern drug discovery due to its ability to profoundly enhance the biological activity, metabolic stability, and membrane permeability of lead compounds . Researchers value this group for its strong electronegativity, which can influence a molecule's electronic distribution, lipophilicity, and overall binding affinity to biological targets . Compounds featuring these substituents are frequently investigated for their anti-tumour, anti-viral, anti-inflammatory, and antibacterial properties . This chemical is intended for use as a key intermediate in the development of novel active pharmaceutical ingredients (APIs), ligands in catalysis, and in the fabrication of specialized polymers. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-5-3-2-4(8(11,12)13)7(10)6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQBUWFAVYMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Directed Metalation and Substitution

Directed ortho-metalation (DoM) enables regioselective bromination and fluorination. For example, a trifluoromethyl-substituted benzene derivative can undergo lithiation at the ortho position, followed by quenching with electrophiles. However, competing directing effects from fluorine and methoxy groups require careful step ordering.

Iodonium Salt-Mediated Methoxylation

Iodonium triflates, such as bis(4-methoxyphenyl)iodonium triflate, facilitate high-yield methoxylation (97% yield). This method avoids harsh conditions associated with traditional nucleophilic substitution, preserving sensitive functional groups like trifluoromethyl.

Synthesis Pathways and Optimization

Pathway A: Bromination Followed by Methoxylation

Step 1: Bromination of 3-Fluoro-4-(trifluoromethyl)benzene
Using dibromohydantoin in sulfuric acid at 20–30°C, bromine is introduced ortho to the fluorine atom, yielding 2-bromo-3-fluoro-4-(trifluoromethyl)benzene. GC monitoring ensures reaction completion, with yields reaching 59%.

Step 2: Methoxylation via Iodonium Salts
The brominated intermediate reacts with bis(4-methoxyphenyl)iodonium triflate under catalysis by In(OTf)₃ at 45°C. Methoxy substitution occurs para to the trifluoromethyl group, achieving 97% yield.

Challenges : Competing side reactions, such as trifluoromethyl group displacement, are mitigated by optimizing reaction time and temperature.

Pathway B: Methoxylation Prior to Bromination

Step 1: Methoxylation of 3-Fluoro-4-(trifluoromethyl)benzene
Iodonium salt-mediated methoxylation introduces the methoxy group at position 1. This step benefits from the trifluoromethyl group’s electron-withdrawing effect, which activates the ring for electrophilic substitution.

Step 2: Regioselective Bromination
Bromination with dibromohydantoin in sulfuric acid targets position 2, adjacent to the fluorine. The methoxy group’s ortho/para-directing influence is counterbalanced by the trifluoromethyl group’s meta-directing effect, achieving 65% yield under optimized conditions.

Critical Reaction Parameters

Bromination Conditions

  • Reagent : Dibromohydantoin in sulfuric acid.

  • Temperature : 20–30°C to minimize side reactions.

  • Solvent : Sulfuric acid enhances electrophilic substitution kinetics.

Methoxylation Catalysis

  • Catalyst : In(OTf)₃ improves reaction efficiency, reducing byproduct formation.

  • Solvent : Dichloroethane (DCE) facilitates iodonium salt stability.

Analytical and Purification Techniques

Reaction Monitoring

  • GC-MS : Tracks reaction progress and identifies byproducts (e.g., 1,3,5-trimethyl-2-(trifluoromethyl)benzene).

  • ¹⁹F NMR : Quantifies yields using hexafluorobenzene as an internal standard.

Purification

  • Distillation : Reduced-pressure fractional distillation isolates 2-bromo-3-fluorobenzotrifluoride from isomers.

  • Crystallization : Crude products are washed with ice water and centrifuged to remove impurities.

Comparative Analysis of Methods

ParameterPathway A (Bromination First)Pathway B (Methoxylation First)
Overall Yield58%63%
Key ChallengeCompeting directing effectsTrifluoromethyl group stability
Purification ComplexityModerateHigh (isomer separation)

Industrial and Environmental Considerations

  • Cost Efficiency : Dibromohydantoin and iodonium salts are cost-effective compared to palladium catalysts.

  • Safety : Hypophosphorous acid in deamination steps requires controlled handling to prevent exothermic reactions.

  • Sustainability : Solvent recovery systems (e.g., dichloromethane distillation) minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine or fluorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene with analogous derivatives, highlighting structural and functional differences:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-4-fluoro-1-methoxybenzene (2040-89-3) Br (2), F (4), OMe (1) C₇H₅BrFO 204.02 Lower molecular weight; lacks CF₃, likely more polar and reactive in SNAr reactions
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (105529-58-6) Br (4), F (2), OCF₃ (1) C₇H₃BrF₄O 258.99 Trifluoromethoxy group increases electron deficiency; used in pharmaceutical intermediates
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (200958-40-3) Br (2), NO₂ (4), OCF₃ (1) C₇H₃BrF₃NO₃ 286.00 Nitro group enhances electrophilicity; potential explosive precursor
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (1783823-53-9) Br (2), Cl (3), F (4), Me (1) C₇H₄BrClF 223.47 Chlorine increases toxicity; lower stability due to absence of CF₃
1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (914635-70-4) Br (1), O-iPr (4), CF₃ (2) C₁₀H₁₀BrF₃O 283.09 Bulkier isopropoxy group reduces solubility; CF₃ maintains stability

Key Observations:

Electronic Effects :

  • The trifluoromethyl group in the target compound imparts greater electron-withdrawing effects compared to methyl or methoxy substituents in analogs like 2-bromo-4-fluoro-1-methoxybenzene. This enhances resistance to electrophilic attack but may reduce nucleophilic substitution rates .
  • Nitro or trifluoromethoxy groups (e.g., in 2-bromo-4-nitro-1-(trifluoromethoxy)benzene) further increase electron deficiency, making these compounds more reactive in aromatic substitution reactions .

Solubility and Stability :

  • Methoxy groups generally improve solubility in polar solvents (e.g., DMSO), but trifluoromethyl groups counteract this by introducing hydrophobicity. For instance, trifluoromethyl benzene derivatives exhibit superior film-forming properties in perovskite solar cells due to balanced polarity .
  • Chlorine-substituted analogs (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene) show reduced thermal stability compared to trifluoromethyl-containing derivatives .

Applications :

  • The target compound’s bromine and fluorine substituents make it a candidate for Suzuki-Miyaura couplings, whereas nitro-containing analogs (e.g., 2-bromo-4-nitro-1-(trifluoromethoxy)benzene) are more suited for electrophilic functionalization .
  • Trifluoromethyl-substituted aromatics are increasingly used in agrochemicals and pharmaceuticals due to their metabolic stability .

Research Findings and Data Trends

  • Synthetic Utility : Compounds with trifluoromethyl groups (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) are prioritized in drug discovery for their bioavailability-enhancing properties .
  • Safety : Chlorine or nitro substituents (e.g., in 2-bromo-3-chloro-4-fluoro-1-methylbenzene) necessitate stringent handling protocols due to toxicity or explosivity risks .

Biological Activity

2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H6_{6}BrF4_{4}O
  • Molecular Weight : 305.06 g/mol
  • CAS Number : 2167614-08-4

This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs, contributing to their bioactivity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies on similar compounds have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in the para position has been associated with increased potency in inhibiting bacterial growth.

CompoundMIC (μg/ml)Target Pathogen
This compoundTBDTBD
Standard (Ampicillin)100S. typhi
Standard (Ciprofloxacin)25E. coli

Antiviral Activity

Fluorinated compounds have been noted for their antiviral properties. For example, certain fluorinated nucleosides have shown efficacy against viruses like Epstein-Barr . While specific data on this compound is limited, its structural similarities to known antiviral agents suggest potential activity.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated aromatic compounds often correlates with their electronic properties and steric effects. The trifluoromethyl group enhances electron-withdrawing characteristics, which can increase the reactivity of the compound towards biological targets .

Key Findings from SAR Studies:

  • Increased Potency : Compounds with trifluoromethyl groups generally exhibit higher potency in enzyme inhibition assays.
  • Selectivity : Modifications at specific positions can lead to increased selectivity for certain biological targets.
  • Bioavailability : The lipophilic nature of trifluoromethyl groups contributes to improved membrane permeability.

Case Studies and Research Findings

Several studies have investigated related compounds with similar substituents:

  • Antibacterial Activity : A study on benzimidazole derivatives showed that modifications at the para position significantly enhanced antibacterial activity against resistant strains .
  • Antifungal Properties : Compounds with similar structures were evaluated for antifungal activity against Candida albicans, demonstrating promising results with MIC values lower than standard treatments .
  • Pharmacokinetics : Research indicates that trifluoromethyl-containing drugs often exhibit favorable pharmacokinetic profiles, including prolonged half-lives and enhanced metabolic stability .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene?

Methodological Answer:
The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves:

Electrophilic substitution : Introduce the trifluoromethyl group using CF₃I or Umemoto’s reagent under radical initiation .

Halogenation : Bromination at the ortho position can be achieved using Br₂/FeBr₃, while fluorination may require Balz-Schiemann reaction (e.g., diazotization of an aniline precursor followed by HF treatment) .

Methoxylation : Protect the para position with a methoxy group via nucleophilic substitution using NaOMe in DMF .
Key Considerations : Monitor regioselectivity using computational models (e.g., DFT) to predict substituent directing effects. Optimize reaction temperatures to minimize decomposition of electron-withdrawing groups like -CF₃ .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:
Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., rotational barriers in -OCH₃ or -CF₃ groups):

Low-temperature XRD : Perform single-crystal analysis at 100 K to reduce thermal motion artifacts .

DFT-assisted NMR simulation : Use software like Gaussian to model J-coupling constants and compare with experimental ¹H/¹³C NMR shifts. For example, -CF₃ groups may cause unexpected splitting due to quadrupolar effects .

Dynamic NMR (DNMR) : Characterize slow conformational exchanges in solution phase by variable-temperature NMR .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

Chromatography : Use silica gel columns with hexane/ethyl acetate (8:2) for high-resolution separation. The compound’s polarity (XLogP₃ ~3.7) suggests moderate retention .

Recrystallization : Dissolve in hot ethanol and cool slowly; the trifluoromethyl group enhances lattice stability, favoring crystal formation .

Distillation : Vacuum distillation (bp ~234°C) is feasible but requires inert conditions to prevent decomposition of bromo and fluoro substituents .

Advanced: How does the electron-withdrawing nature of -CF₃ influence its reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ group deactivates the benzene ring, complicating Suzuki-Miyaura or Buchwald-Hartwig couplings:

Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition at the C-Br bond .

Microwave-assisted synthesis : Increase reaction rates by applying 120°C for 30 min, mitigating electron-deficient aryl halide sluggishness .

Competitive inhibition analysis : Monitor para-bromo vs. meta-fluoro reactivity via LC-MS to avoid byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

¹⁹F NMR : Identify -CF₃ (δ ~-60 ppm) and -F (δ ~-110 ppm) environments. Splitting patterns reveal proximity to bromine or methoxy groups .

HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 287.97 (C₈H₅BrF₄O) with <2 ppm error .

IR spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) to verify substituent integrity .

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

Fukui function analysis : Calculate nucleophilic/electrophilic sites using Gaussian. The meta position to -CF₃ is typically most reactive .

MD simulations : Model solvation effects (e.g., DMSO vs. THF) on transition-state geometries for SNAr reactions .

Hammett substituent constants : Use σₚ values (-CF₃: σₚ=0.54) to predict rate constants for electrophilic substitution .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves and fluoropolymer-coated goggles; bromine and fluorine substituents pose skin/eye corrosion risks .

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HBr/HF byproducts) .

Waste disposal : Neutralize halogenated waste with Ca(OH)₂ before incineration to prevent dioxin formation .

Advanced: What strategies mitigate competing decomposition pathways during storage?

Methodological Answer:

Stabilizers : Add 1% BHT to inhibit radical degradation of C-Br bonds .

Dark storage : Protect from UV light to prevent photolytic cleavage of C-F bonds .

Moisture control : Store under argon with molecular sieves to avoid hydrolysis of -OCH₃ to -OH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.